molecular formula C17H28N4OS2 B14738102 2-Thio-8-N-(decylthio)theophylline CAS No. 6466-10-0

2-Thio-8-N-(decylthio)theophylline

Cat. No.: B14738102
CAS No.: 6466-10-0
M. Wt: 368.6 g/mol
InChI Key: QHQKXMOBJVNMNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Thio-8-N-(decylthio)theophylline involves the introduction of the decylthio group and the thio group into the theophylline structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-Thio-8-N-(decylthio)theophylline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Thio-8-N-(decylthio)theophylline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thio-8-N-(decylthio)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects . Additionally, the compound may block adenosine receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

2-Thio-8-N-(decylthio)theophylline can be compared with other theophylline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic advantages .

Properties

CAS No.

6466-10-0

Molecular Formula

C17H28N4OS2

Molecular Weight

368.6 g/mol

IUPAC Name

8-decylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C17H28N4OS2/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(23)21(3)15(13)22/h4-12H2,1-3H3,(H,18,19)

InChI Key

QHQKXMOBJVNMNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C

Origin of Product

United States

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